1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine
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Overview
Description
1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound features a cyclopentane ring substituted with a tetrahydrofuran group and an amine group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Tetrahydrofuran Group Introduction: The tetrahydrofuran group is introduced via nucleophilic substitution reactions.
Amine Group Addition:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Cyclopentanamine: Lacks the tetrahydrofuran group, making it less versatile in certain chemical reactions.
Tetrahydrofuran-3-ylamine: Lacks the cyclopentane ring, affecting its overall chemical properties and reactivity.
Cyclopentan-1-amine: Similar to cyclopentanamine but with different substitution patterns.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(oxolan-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(4-1-2-5-9)8-3-6-11-7-8/h8H,1-7,10H2 |
InChI Key |
IBMYNSKMTSSEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2CCOC2)N |
Origin of Product |
United States |
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